molecular formula C12H11F3O4 B15298904 3-Hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid

3-Hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid

Cat. No.: B15298904
M. Wt: 276.21 g/mol
InChI Key: ILISGBWRYDLTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid is a chemical compound that features a cyclobutane ring substituted with a hydroxy group and a carboxylic acid group. The presence of the trifluoromethoxy group on the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethoxylation reagents under controlled conditions.

    Hydroxylation and Carboxylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The hydroxy and carboxylic acid groups facilitate hydrogen bonding and ionic interactions with target proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (1s,3s)-3-hydroxy-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
  • cis-3-trifluoromethoxy-cyclobutanecarboxylic acid

Uniqueness

The presence of the trifluoromethoxy group in (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid distinguishes it from other similar compounds. This group imparts unique electronic and steric properties, enhancing the compound’s reactivity and stability. Additionally, the specific stereochemistry of the cyclobutane ring contributes to its distinct biological and chemical behavior.

Properties

Molecular Formula

C12H11F3O4

Molecular Weight

276.21 g/mol

IUPAC Name

3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H11F3O4/c13-12(14,15)19-9-4-2-1-3-8(9)11(10(17)18)5-7(16)6-11/h1-4,7,16H,5-6H2,(H,17,18)

InChI Key

ILISGBWRYDLTKE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=CC=C2OC(F)(F)F)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.